![molecular formula C21H20FN5O2 B3401947 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea CAS No. 1049173-20-7](/img/structure/B3401947.png)
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and activation of B cells and other immune cells. By inhibiting BTK, 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea blocks the activation of downstream signaling pathways that promote cell proliferation and survival. 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea also inhibits the production of pro-inflammatory cytokines by immune cells, which can contribute to the development of autoimmune diseases.
Biochemical and Physiological Effects
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical studies. 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea is rapidly absorbed and distributed to tissues, including the spleen and lymph nodes, where B cells and other immune cells reside. 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea has also been shown to be well-tolerated in preclinical studies, with no significant toxicities observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea also has a favorable pharmacokinetic profile, which allows for convenient dosing in preclinical studies. However, one limitation of 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for research on 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune diseases. Another area of interest is the investigation of 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea in clinical trials for the treatment of various types of cancer and autoimmune diseases. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea on B cells and other immune cells.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea inhibits the proliferation of cancer cells and reduces the production of pro-inflammatory cytokines in immune cells. In vivo studies have demonstrated that 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea reduces tumor growth and improves survival in mouse models of lymphoma, leukemia, and multiple myeloma. 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea has also shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c22-17-3-1-2-4-19(17)24-21(28)23-16-7-5-15(6-8-16)18-9-10-20(26-25-18)27-11-13-29-14-12-27/h1-10H,11-14H2,(H2,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSCPPPONNVMHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.